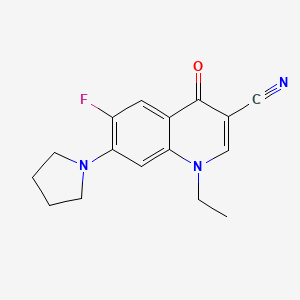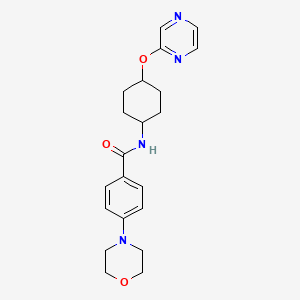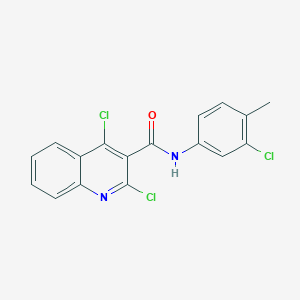
5-クロロ-2-ヒドロキシ-6-メチルニコチン酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-chloro-2-hydroxy-6-methylnicotinate is a chemical compound with the molecular formula C8H8ClNO3 It is a derivative of nicotinic acid and is characterized by the presence of a chloro group, a hydroxy group, and a methyl ester group on the nicotinic acid ring
科学的研究の応用
Methyl 5-chloro-2-hydroxy-6-methylnicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of agrochemicals and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 5-chloro-2-hydroxy-6-methylnicotinate can be synthesized through several synthetic routes. One common method involves the esterification of 5-chloro-2-hydroxy-6-methylnicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another synthetic route involves the chlorination of methyl 2-hydroxy-6-methylnicotinate using thionyl chloride or phosphorus pentachloride. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the ester group.
Industrial Production Methods
In an industrial setting, the production of methyl 5-chloro-2-hydroxy-6-methylnicotinate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
Types of Reactions
Methyl 5-chloro-2-hydroxy-6-methylnicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 5-chloro-2-oxo-6-methylnicotinate.
Reduction: Formation of methyl 2-hydroxy-6-methylnicotinate.
Substitution: Formation of various substituted nicotinates depending on the nucleophile used.
作用機序
The mechanism of action of methyl 5-chloro-2-hydroxy-6-methylnicotinate involves its interaction with specific molecular targets and pathways. The hydroxy and chloro groups on the nicotinic acid ring can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. The compound may also modulate enzyme activity or receptor binding, leading to its observed biological effects.
類似化合物との比較
Methyl 5-chloro-2-hydroxy-6-methylnicotinate can be compared with other similar compounds such as:
Methyl 2-hydroxy-6-methylnicotinate: Lacks the chloro group, resulting in different chemical reactivity and biological activity.
5-Chloro-2-hydroxy-6-methylnicotinic acid: The free acid form, which has different solubility and reactivity compared to the ester.
Methyl 5-chloro-2-hydroxy-3-methylnicotinate: The position of the methyl group is different, leading to variations in chemical and biological properties.
The uniqueness of methyl 5-chloro-2-hydroxy-6-methylnicotinate lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.
特性
IUPAC Name |
methyl 5-chloro-6-methyl-2-oxo-1H-pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-4-6(9)3-5(7(11)10-4)8(12)13-2/h3H,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJAQOFVCKISEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-bromo-4-phenyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole](/img/structure/B2539886.png)
![4-Chloro-1-naphthyl 2-[(phenylsulfonyl)anilino]acetate](/img/structure/B2539889.png)

![1-[1-(4-bromo-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B2539893.png)

![2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline](/img/structure/B2539896.png)

![1-[(tert-Butyldimethylsilyl)(phenyl)methyl]-1H-indole](/img/structure/B2539898.png)
![N-[3-(6-methoxypyridazin-3-yl)phenyl]-5-methylthiophene-2-sulfonamide](/img/structure/B2539900.png)
![ethyl 4-oxo-5-[4-(pyrrolidine-1-sulfonyl)benzamido]-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2539901.png)
![4-[4-(Difluoromethylsulfanyl)anilino]-4-oxobut-2-enoic acid](/img/structure/B2539902.png)

![[4-(1H-1,2,4-triazol-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B2539907.png)
![5-[(3-Fluoro-4-methylphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B2539909.png)
